XLogP3 Lipophilicity Differentiation Versus pyridin-2-yl Isomer
The target compound, bearing a pyridin-4-yl substituent, exhibits a computed XLogP3 of 1.0, contrasting with the pyridin-2-yl isomer (CAS 2097964-60-6) which displays an XLogP3 of 1.1 [1]. This 0.1 log unit reduction in lipophilicity, while numerically small, is directionally favorable for improving aqueous solubility and reducing hERG and CYP450 off-target liabilities in a lead optimization context [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS 2097964-60-6): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = –0.1 (target is slightly less lipophilic) |
| Conditions | PubChem XLogP3 v3.0 algorithm, neutral species, computed 2025.09.15 |
Why This Matters
Lower lipophilicity is associated with reduced metabolic turnover and lower promiscuity risks, making the 4-yl isomer a preferable starting point for lead-like libraries.
- [1] PubChem. Computed XLogP3 values for CIDs 121210940 and 121210779. National Center for Biotechnology Information. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
